REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:6](=[O:7])[O:5][C:4]2[CH2:8][C@H:9]([CH3:12])[CH2:10][CH2:11][C:3]1=2.CC1C2CCC(C)CC=2[O:16]C=1>>[OH:16][C:4]12[CH2:8][CH:9]([CH3:12])[CH2:10][CH2:11][C:3]1=[C:2]([CH3:1])[C:6](=[O:7])[O:5]2
|
Name
|
(6R)-4,5,6,7-tetrahydro-3,6-dimethyl-3H-benzo [b]furan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C2=C(OC1=O)C[C@@H](CC2)C
|
Name
|
( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=COC2=C1CCC(C2)C
|
Name
|
lactones
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting from the hydrolysis of α,α′-dimethoxydihydromenthofuran
|
Type
|
CUSTOM
|
Details
|
oxidises very easily under the synthesis conditions
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC12OC(C(=C1CCC(C2)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |